![molecular formula C22H25NO4 B367154 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-38-9](/img/structure/B367154.png)
1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The methoxy and pentyloxy groups are ether groups, which can affect the compound’s solubility and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. For example, the indole group is known to undergo electrophilic substitution reactions . The ether groups might be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of ether and carbonyl groups could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Applications : Researchers have successfully employed this compound in SM coupling to create complex molecules. Its mild reaction conditions and functional group tolerance make it a versatile choice for constructing carbon–carbon bonds .
Antimicrobial Activity
1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione: has been investigated for its antimicrobial properties:
- Activity : Researchers have explored its effectiveness against various microorganisms, including bacteria and fungi. Further studies are needed to understand its mechanism of action and potential clinical applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-6-12-27-18-11-10-16(13-19(18)26-3)14-23-20-15(2)8-7-9-17(20)21(24)22(23)25/h7-11,13H,4-6,12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIYNXHZRGJCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)
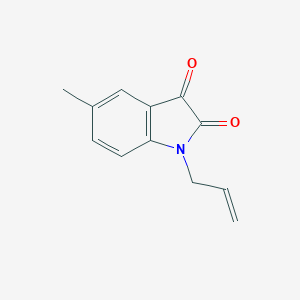
![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)
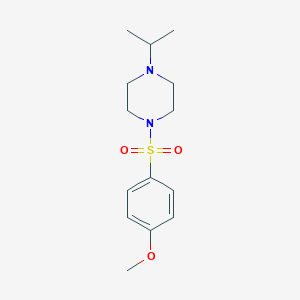
![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)
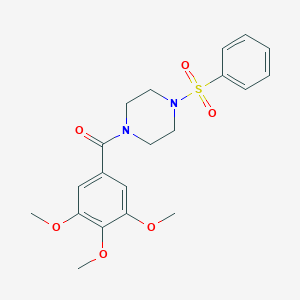
![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)
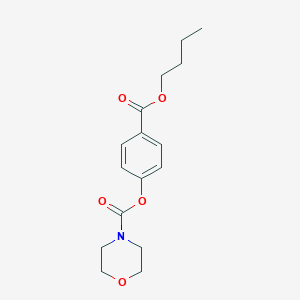
![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
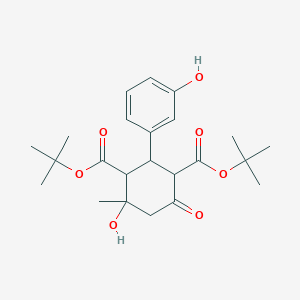
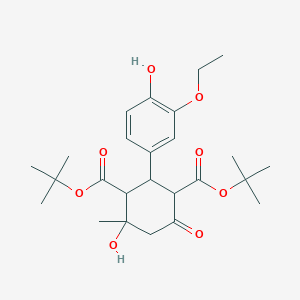
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)